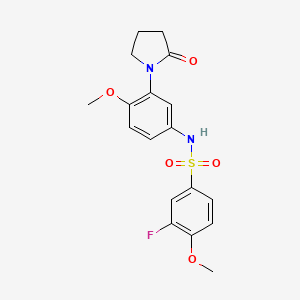
4-benzyl-N-(3,4-dimethoxyphenethyl)-5-oxomorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(3,4-dimethoxyphenethyl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Polyamides and Polyimides Synthesis : Compounds with ether-carboxylic acid derivatives, similar in complexity to the given chemical name, have been synthesized and studied for their solubility, thermal stability, and film-forming properties. These materials show promise in high-performance applications due to their inherent viscosities, thermal stability, and noncrystalline nature, allowing for the production of transparent, flexible films. This research suggests potential applications in materials science, particularly in the development of new polymers with specific mechanical and thermal properties (Hsiao et al., 2000).
Rigid-Rod Polyamides and Polyimides : Research into the synthesis of rigid-rod polyamides and polyimides derived from complex organic compounds indicates these materials' significant thermooxidative stability and solubility in polar aprotic solvents. Such compounds could be used in applications requiring materials that maintain integrity under high temperatures and have specific solubility characteristics (Spiliopoulos et al., 1998).
Biological and Chemical Applications
- Antimicrobial and Antioxidant Activities : Compounds structurally related to the query, specifically benzimidazole derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests a potential application in developing new antimicrobial and antioxidant agents, highlighting the versatility of such compounds in pharmaceutical and biochemical research (Sindhe et al., 2016).
Advanced Materials
- Advanced Polyamides for Material Science : Synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids demonstrates applications in creating materials with specific mechanical properties, such as tensile strength, flexibility, and transparency. These studies suggest that compounds with complex structures, akin to the queried compound, could be central to designing new materials for industrial and technological applications (Hsiao & Chang, 1996).
Mecanismo De Acción
Target of Action
A similar compound, (e)-n-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, has been reported to bind with alpha7nachr , which is a type of nicotinic acetylcholine receptor. This receptor plays a crucial role in transmitting signals in the brain and is involved in various neurological functions.
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s activity . This interaction could alter the signal transmission in the brain, affecting various neurological functions.
Result of Action
Based on the potential target of action, it can be inferred that the compound may have neuroprotective effects . It may also influence memory and cognitive functions by modulating cholinergic signaling pathways.
Propiedades
IUPAC Name |
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-9-8-16(12-20(19)28-2)10-11-23-22(26)18-14-29-15-21(25)24(18)13-17-6-4-3-5-7-17/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGLIUKYIIGQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



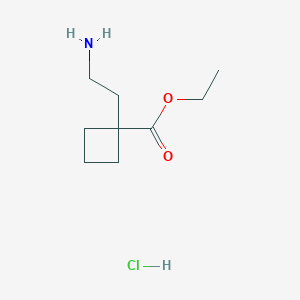
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2835005.png)
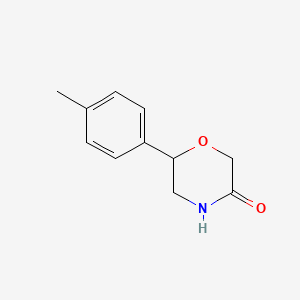
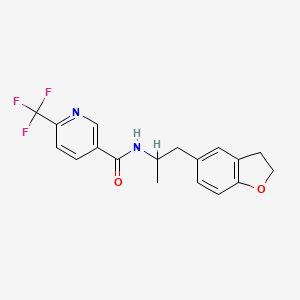

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)
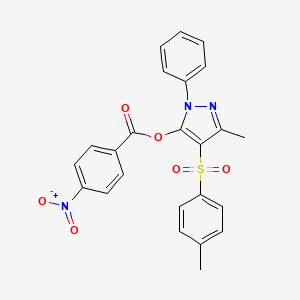
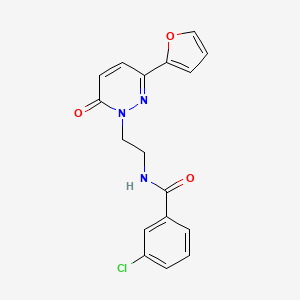
![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)
![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)
